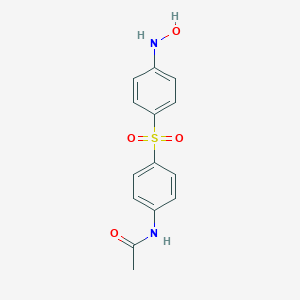
Monoacetyldapsone hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Monoacetyldapsone hydroxylamine, also known as MADH, is a chemical compound that has been extensively studied for its potential use in treating various diseases and disorders. This compound is a derivative of dapsone, which is a well-known drug used to treat leprosy and other skin conditions. In recent years, MADH has gained attention for its potential use in cancer treatment, as well as for its ability to modulate the immune system.
Mécanisme D'action
The mechanism of action of Monoacetyldapsone hydroxylamine is not fully understood, but it is thought to involve the generation of reactive oxygen species (ROS) within cancer cells. ROS are highly reactive molecules that can damage cellular components, ultimately leading to cell death. Monoacetyldapsone hydroxylamine may also modulate the expression of certain genes involved in cell growth and differentiation.
Effets Biochimiques Et Physiologiques
Monoacetyldapsone hydroxylamine has been shown to have a number of biochemical and physiological effects. In addition to inducing apoptosis in cancer cells, Monoacetyldapsone hydroxylamine has been shown to modulate the immune system by increasing the production of certain cytokines and chemokines. It has also been shown to inhibit the growth of certain bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Monoacetyldapsone hydroxylamine is that it is relatively easy to synthesize in the laboratory. It is also stable under a wide range of conditions, making it suitable for use in a variety of experiments. However, Monoacetyldapsone hydroxylamine can be toxic in high concentrations, and care must be taken when handling it.
Orientations Futures
There are a number of potential future directions for research on Monoacetyldapsone hydroxylamine. One area of interest is the use of Monoacetyldapsone hydroxylamine in combination with other drugs to enhance its efficacy. Another area of interest is the development of Monoacetyldapsone hydroxylamine derivatives with improved pharmacokinetic properties. Additionally, further research is needed to fully understand the mechanism of action of Monoacetyldapsone hydroxylamine and its potential uses in treating other diseases and disorders.
In conclusion, Monoacetyldapsone hydroxylamine is a promising compound with potential applications in cancer treatment and immune modulation. Further research is needed to fully understand its mechanism of action and potential uses in other areas of medicine.
Méthodes De Synthèse
Monoacetyldapsone hydroxylamine can be synthesized by reacting dapsone with hydroxylamine in the presence of a catalyst, such as sodium acetate. The reaction yields Monoacetyldapsone hydroxylamine as a white crystalline solid, which can be purified using standard laboratory techniques.
Applications De Recherche Scientifique
Monoacetyldapsone hydroxylamine has been studied extensively for its potential use in cancer treatment. Research has shown that Monoacetyldapsone hydroxylamine can induce apoptosis, or programmed cell death, in cancer cells. This makes it a promising candidate for use in chemotherapy, as it can selectively target cancer cells while leaving healthy cells unharmed.
Propriétés
Numéro CAS |
32604-86-7 |
|---|---|
Nom du produit |
Monoacetyldapsone hydroxylamine |
Formule moléculaire |
C14H14N2O4S |
Poids moléculaire |
306.34 g/mol |
Nom IUPAC |
N-[4-[4-(hydroxyamino)phenyl]sulfonylphenyl]acetamide |
InChI |
InChI=1S/C14H14N2O4S/c1-10(17)15-11-2-6-13(7-3-11)21(19,20)14-8-4-12(16-18)5-9-14/h2-9,16,18H,1H3,(H,15,17) |
Clé InChI |
YUWDJHZQRAHBBW-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)NO |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)NO |
Autres numéros CAS |
32604-86-7 |
Synonymes |
N-[4-[[4-(Hydroxyamino)phenyl]sulfonyl]phenyl]acetamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



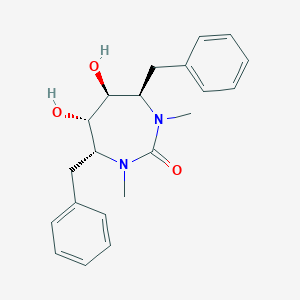
![[(1S,3S)-2,2-Dimethyl-3-carboxycyclobutyl]acetic acid](/img/structure/B124750.png)
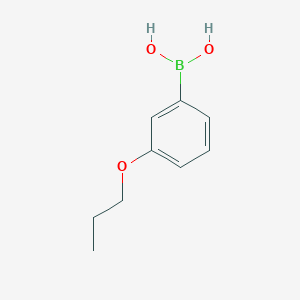
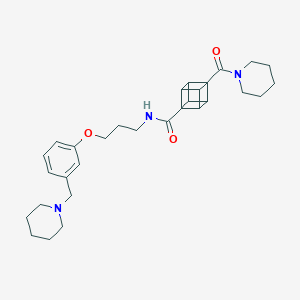
![4-[5-(3-Methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide](/img/structure/B124769.png)
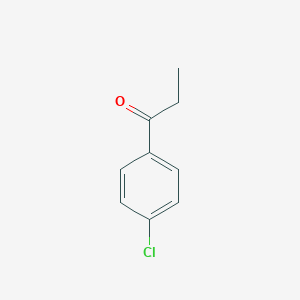
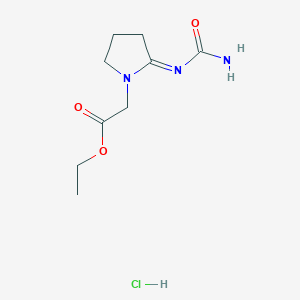
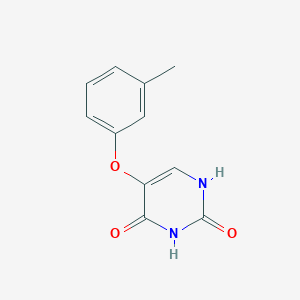
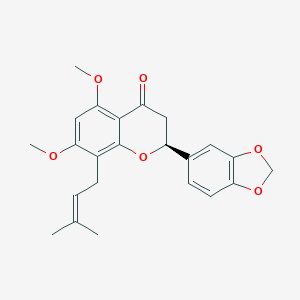
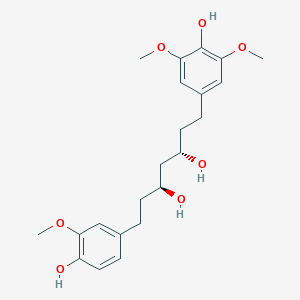
![tert-Butyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B124783.png)
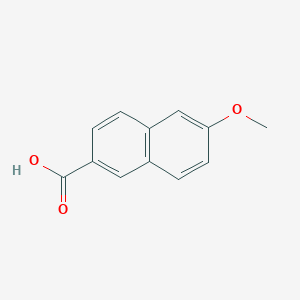

![t-Butyl(E)-3,5-dihydroxy-7-[3'-(4''-fluorophenyl)-1'-methylethyl-indol-2'-yl]-6-heptenoate](/img/structure/B124794.png)